molecular formula C31H23Br2N3O4 B6028125 4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B6028125
M. Wt: 661.3 g/mol
InChI Key: WCYLRPHNVCFFLM-UHFFFAOYSA-N
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Description

4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzyl Ether: The initial step involves the protection of the phenol group by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Bromination: The next step involves the bromination of the aromatic ring using bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.

    Quinazolinone Formation: The formation of the quinazolinone core is achieved through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic conditions.

    Final Coupling: The final step involves the coupling of the brominated quinazolinone with the benzyl ether derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium azide, thiourea, and various amines under basic conditions.

Major Products Formed

    Oxidation: Carbonyl derivatives such as aldehydes and ketones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted aromatic compounds with various functional groups replacing the bromine atoms.

Scientific Research Applications

4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of cancer, inflammation, and infectious diseases.

    Material Science: The compound’s structural features could be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers may use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to a decrease in the production of specific metabolites or signaling molecules.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their activity and influencing cellular signaling pathways.

    Pathway Interference: By affecting key molecular pathways, the compound can alter cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • **4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE shares structural similarities with other quinazolinone derivatives, such as:
    • 4-(BENZYLOXY)-N-[6-CHLORO-2-[5-CHLORO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
    • 4-(BENZYLOXY)-N-[6-FLUORO-2-[5-FLUORO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Uniqueness

  • Bromine Substitution : The presence of bromine atoms in the compound provides unique reactivity and potential for further functionalization compared to its chloro and fluoro analogs.
  • Propargyl Group : The propargyl group offers additional sites for chemical modification and potential biological activity, distinguishing it from similar compounds without this feature.

Properties

IUPAC Name

N-[6-bromo-2-(5-bromo-2-prop-2-ynoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23Br2N3O4/c1-2-16-39-28-15-11-23(33)18-26(28)29-34-27-14-10-22(32)17-25(27)31(38)36(29)35-30(37)21-8-12-24(13-9-21)40-19-20-6-4-3-5-7-20/h1,3-15,17-18,29,34H,16,19H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLRPHNVCFFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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